molecular formula C9H16AlNO2 B14329899 Ethyl cyano(diethylalumanyl)acetate CAS No. 108662-78-8

Ethyl cyano(diethylalumanyl)acetate

Cat. No.: B14329899
CAS No.: 108662-78-8
M. Wt: 197.21 g/mol
InChI Key: HAMGMWQWVXSIBR-UHFFFAOYSA-N
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Description

Ethyl cyano(diethylalumanyl)acetate is an organometallic compound that features a cyano group, an ethyl ester, and a diethylaluminum moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl cyano(diethylalumanyl)acetate can be synthesized through various methods. One common approach involves the reaction of ethyl cyanoacetate with diethylaluminum chloride. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction is usually carried out at low temperatures to control the reactivity of the aluminum compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

Ethyl cyano(diethylalumanyl)acetate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxides.

    Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.

    Substitution: The diethylaluminum moiety can be substituted with other nucleophiles, leading to the formation of new organometallic compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like halides, amines, or alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of aluminum oxides or hydroxides.

    Reduction: Formation of amines or other reduced products.

    Substitution: Formation of new organometallic compounds with different functional groups.

Scientific Research Applications

Ethyl cyano(diethylalumanyl)acetate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce cyano and aluminum groups into molecules.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl cyano(diethylalumanyl)acetate involves the interaction of its functional groups with various molecular targets. The cyano group can participate in nucleophilic addition reactions, while the diethylaluminum moiety can act as a Lewis acid, facilitating various organic transformations. The ester group can undergo hydrolysis or transesterification reactions, further expanding the compound’s reactivity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl cyanoacetate: Contains a cyano group and an ethyl ester but lacks the diethylaluminum moiety.

    Diethylaluminum cyanide: Contains a diethylaluminum group and a cyano group but lacks the ester functionality.

Uniqueness

Ethyl cyano(diethylalumanyl)acetate is unique due to the presence of both the cyano and diethylaluminum groups, which provide a combination of nucleophilic and Lewis acidic properties. This dual functionality makes it a versatile reagent in organic synthesis, allowing for a wide range of chemical transformations.

Properties

CAS No.

108662-78-8

Molecular Formula

C9H16AlNO2

Molecular Weight

197.21 g/mol

IUPAC Name

ethyl 2-cyano-2-diethylalumanylacetate

InChI

InChI=1S/C5H6NO2.2C2H5.Al/c1-2-8-5(7)3-4-6;2*1-2;/h3H,2H2,1H3;2*1H2,2H3;

InChI Key

HAMGMWQWVXSIBR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C#N)[Al](CC)CC

Origin of Product

United States

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